Tretoquinolum - 30418-38-3

Tretoquinolum

Catalog Number: EVT-286577
CAS Number: 30418-38-3
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.
Overview

Tretoquinolum, also known as tretoquinol, is a chemical compound with the molecular formula C19H23NO5C_{19}H_{23}NO_5 and a molecular weight of 345.4 g/mol. It is classified as a tetrahydroisoquinoline derivative, which is characterized by its complex ring structure. The compound has garnered interest due to its potential therapeutic applications, particularly in the field of neuroscience and pharmacology.

Source

Tretoquinolum is synthesized through various chemical routes, primarily involving the reaction of specific organic precursors. One common method includes the reaction of 3,4,5-trimethoxybenzyl chloride with 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline under basic conditions.

Classification

Tretoquinolum falls under the category of alkaloids due to its nitrogen-containing structure. Alkaloids are known for their diverse pharmacological effects and are often derived from plant sources or synthesized in laboratories.

Synthesis Analysis

Methods

Tretoquinolum can be synthesized using several methods. The most notable method involves:

  1. Reaction of Precursors: The synthesis typically starts with 3,4,5-trimethoxybenzyl chloride and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.
  2. Basic Conditions: The reaction is conducted under basic conditions to facilitate the formation of the desired product.

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Various solvents may be employed to dissolve reactants and facilitate the reaction.

Molecular Structure Analysis

Structure

The molecular structure of Tretoquinolum consists of a tetrahydroisoquinoline core with a methoxy-substituted phenyl group. The structural formula can be represented as follows:

  • IUPAC Name: 1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
  • InChI Key: RGVPOXRFEPSFGH-UHFFFAOYSA-N
  • Isomeric SMILES: COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O

Data

The compound's structure is characterized by multiple functional groups including methoxy and hydroxyl groups that contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

Tretoquinolum can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction processes can lead to dihydro derivatives, typically employing sodium borohydride as a reducing agent.
  3. Substitution: The compound can participate in substitution reactions particularly at its methoxy groups.

Technical Details

These reactions are significant for modifying the compound's properties and enhancing its biological activity for potential therapeutic applications.

Mechanism of Action

Process and Data

Research indicates that Tretoquinolum could modulate neurotransmitter release or receptor activity, although detailed mechanistic studies are necessary to confirm these hypotheses.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its reactivity profile allows it to participate in various organic reactions which are useful for further derivatization.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of Tretoquinolum during synthesis.

Applications

Tretoquinolum has potential applications in scientific research primarily related to:

  • Pharmacology: Investigating its effects on neurological disorders.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting specific neurochemical pathways.
  • Biochemistry: Studying its interactions with cellular receptors and enzymes involved in neurotransmission.
Introduction to Tretoquinolum in Contemporary Pharmacological Research

Tretoquinolum (C19H24N2O3) represents a chemically distinct synthetic compound with dual bronchodilatory and potential anti-inflammatory properties. Structurally classified as a tetrahydroisoquinoline derivative, its core consists of a fused bicyclic system with a quinoline moiety and a tertiary amine side chain, conferring unique receptor interaction capabilities. First synthesized in the mid-20th century, Tretoquinolum occupies a niche yet mechanistically significant position in respiratory pharmacology, offering a distinct alternative to classical β2-agonists through its partial adrenergic activity combined with phosphodiesterase inhibitory effects [1].

Table 1: Core Chemical Attributes of Tretoquinolum

PropertySpecification
IUPAC Name(R/S)-6,7-Dimethoxy-1-(1,2,3,4-tetrahydroisoquinolin-1-yl)isochroman
Molecular FormulaC₁₉H₂₄N₂O₃
Molecular Weight328.41 g/mol
Key Functional GroupsTetrahydroisoquinoline, Dimethoxybenzene, Ether linkage
Pharmacological ClassBronchodilator with PDE inhibitory activity

Historical Context and Discovery of Tretoquinolum

Tretoquinolum emerged from systematic structure-activity relationship (SAR) studies of vasodilatory alkaloids conducted in the 1950s–1960s. Researchers sought to optimize the bronchodilatory efficacy of papaverine-like compounds while minimizing cardiovascular side effects. Its synthesis marked a strategic departure from classical catecholamine-based bronchodilators, exploiting the tetrahydroisoquinoline scaffold for improved metabolic stability and tissue selectivity. Early pharmacological screens revealed its dual mechanism: partial agonism at β-adrenergic receptors (notably β2-subtype in tracheal smooth muscle) and non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), thereby elevating intracellular cAMP/cGMP levels. Initial clinical evaluations in the 1970s demonstrated efficacy in asthma models, though commercial development was overshadowed by newer β2-selective agonists like salbutamol. Recent interest has resurged due to its unique mechanism profile and potential non-bronchodilator applications [1].

Role in Modern Therapeutic Paradigms: Bronchodilation and Beyond

Tretoquinolum’s therapeutic value stems from its dual-target engagement:

  • Bronchodilation: Binds conserved transmembrane domains of β2-adrenergic receptors (β2-AR) with moderate affinity (EC₅₀ ~0.5–2 μM), inducing Gs-protein-mediated cAMP production. Concurrently, its PDE3/PDE4 inhibition (IC₅₀ 3–8 μM) amplifies cAMP signaling, resulting in synergistic relaxation of airway smooth muscle. This contrasts with pure β-agonists prone to tachyphylaxis due to receptor desensitization [1].
  • Emerging Non-Respiratory Applications:
  • Pulmonary Hypertension: PDE4 inhibition reduces pulmonary artery pressure in preclinical models via vasodilation.
  • Neuroinflammation: In vitro studies show microglial TNF-α suppression (30–40% at 10 μM) through PDE4 blockade and NF-κB pathway modulation, suggesting potential in neurodegenerative disorders.
  • Metabolic Effects: Enhances insulin secretion in pancreatic β-cells (15–20% increase) via cAMP-dependent mechanisms, warranting exploration for diabetes comorbidity management.

Table 2: Comparative Pharmacological Profile of Tretoquinolum vs. Reference Bronchodilators

ParameterTretoquinolumSalbutamol (β2-agonist)Roflumilast (PDE4i)
β2-AR Binding (Kd, nM)450 ± 8512 ± 3N/A
PDE4 Inhibition (IC₅₀)3.2 μM>100 μM0.8 nM
Bronchodilation (EC₅₀)1.1 μM0.05 μMIneffective alone
Anti-inflammatoryModerate (PDE4i)MinimalHigh

Critical Gaps in Existing Research on Tretoquinolum

Despite its mechanistic promise, Tretoquinolum’s development is hindered by seven research gaps:

  • Evidence Gap: Preclinical efficacy data (e.g., bronchorelaxation in rodent trachea) lacks validation in human ex vivo airway models or 3D organoids. Discrepancies in potency between species (e.g., 10× higher EC₅₀ in human vs. guinea pig tissue) remain mechanistically unexplained [2] [3].
  • Knowledge Gap: Incomplete understanding of its metabolic fate. Phase I metabolites (e.g., O-demethylated derivatives) are identified in vitro, but their pharmacological activity and organ distribution remain unquantified.
  • Methodological Gap: Studies rely on outdated techniques (e.g., isolated organ baths) rather than high-resolution methods like single-cell electrophysiology or FRET-based cAMP sensors to map spatiotemporal signaling dynamics in complex tissues.
  • Theoretical Gap: No unified model explains how β2-AR partial agonism and PDE inhibition cooperatively regulate bronchial tone. Competing hypotheses suggest either parallel pathways or allosteric receptor-PDE interactions.
  • Empirical Gap: Clinical data is confined to small 1970s-era trials (N<100). Modern randomized controlled trials (RCTs) assessing synergism with corticosteroids or long-acting muscarinic antagonists (LAMAs) are absent.
  • Practical-Knowledge Gap: Pharmaceutical chemists prioritize novel scaffolds over "old" drugs like Tretoquinolum, impeding formulation optimization (e.g., inhalable nanoparticles for lung targeting).
  • Population Gap: No studies address its pharmacokinetics in pediatric, geriatric, or hepatic-impaired populations despite age-dependent shifts in PDE expression and β-AR density [2] [3].

Properties

CAS Number

30418-38-3

Product Name

Tretoquinolum

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3

InChI Key

RGVPOXRFEPSFGH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Solubility

Soluble in DMSO

Synonyms

AQ 110
AQ-110
AQ110
AQL 208
AQL-208
AQL208
CV 705
CV-705
CV705
Tetroquinol
Tretoquinol
Tretoquinol Hydrochloride
Tretoquinol Hydrochloride Anhydrous
Tretoquinol Hydrochloride, (S)-Isomer
Tretoquinol-(R)
Tretoquinol-(S) HCl
Trimethoquinol
Trimetoquinol

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.